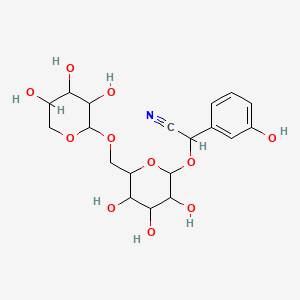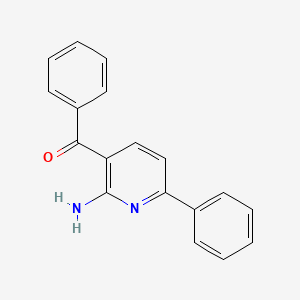![molecular formula C7H8ClNOS B14424097 N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine CAS No. 83370-37-0](/img/structure/B14424097.png)
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of N-(4-Chloro-2-thiabicyclo[222]oct-5-en-3-ylidene)hydroxylamine typically involves multiple stepsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the production of specialized materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine can be compared to other bicyclic compounds, such as tropane alkaloids.
Similar compounds include:
- Tropane alkaloids
- Bicyclic oximes
- Chloro-substituted bicyclic compounds
Propriétés
Numéro CAS |
83370-37-0 |
|---|---|
Formule moléculaire |
C7H8ClNOS |
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
N-(4-chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H8ClNOS/c8-7-3-1-5(2-4-7)11-6(7)9-10/h1,3,5,10H,2,4H2 |
Clé InChI |
QCDRZWFPDVHQCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C=CC1SC2=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
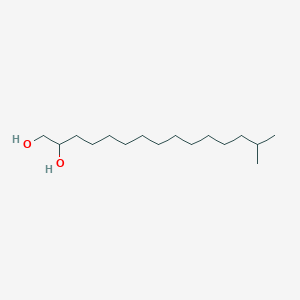
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
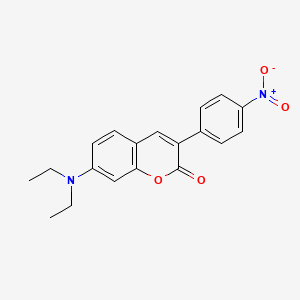

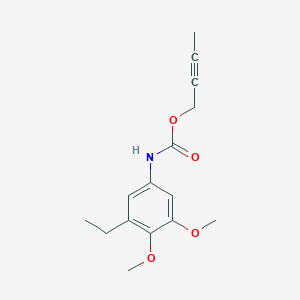
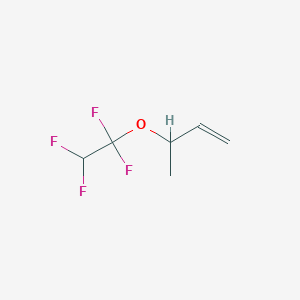
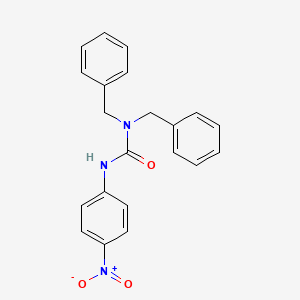
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
